(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid

Description

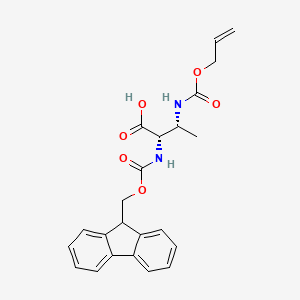

(2S,3R)-N²-(9-Fluorenylmethyloxycarbonyl)-N³-allyloxycarbonyl-2,3-diaminobutyric acid is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features:

- A 2,3-diaminobutyric acid (Dab) backbone with amino groups at positions 2 and 3.

- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the N²-amino group, ensuring selective deprotection during peptide elongation.

- Alloc (allyloxycarbonyl) protection on the N³-amino group, enabling orthogonal deprotection under mild palladium-catalyzed conditions.

The compound’s stereochemistry (2S,3R) distinguishes it from other diastereomers, impacting its spatial arrangement in peptide chains .

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXIYKRKUGABN-VLIAUNLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381842-52-8 | |

| Record name | (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid typically involves the protection of the amino groups using Fmoc and allyloxycarbonyl (Alloc) groups. The process begins with the reaction of the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected intermediate . The Alloc group is then introduced using allyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like HATU or DIC.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions

Fmoc-Cl: Used for the protection of amino groups.

Allyl chloroformate:

Piperidine: Used for the removal of the Fmoc group.

HATU or DIC: Used as coupling agents in peptide synthesis.

Major Products

The major products formed from these reactions include Fmoc-protected peptides and deprotected amino acids, which can be further used in peptide synthesis or other biochemical applications .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid is in the synthesis of peptides. The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly using the Fmoc (fluorenylmethyloxycarbonyl) strategy. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides.

Drug Development

The compound has shown potential in drug development due to its ability to form stable peptide structures that can be modified for therapeutic purposes. Research indicates that peptides synthesized with this compound can exhibit enhanced biological activity and specificity.

Case Studies

- Antimicrobial Peptides : Studies have demonstrated that incorporating (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid into peptide sequences can lead to the development of antimicrobial peptides with improved efficacy against resistant strains of bacteria.

- Vaccine Development : The compound has been utilized in the synthesis of peptide-based vaccine candidates, where its structural properties contribute to the stability and immunogenicity of the final product.

Bioconjugation Techniques

In addition to its role in peptide synthesis, this compound is also employed in bioconjugation techniques where it can facilitate the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in the development of biosensors and targeted drug delivery systems.

Advantages in Bioconjugation

The ability to selectively modify amino acids within peptides allows for precise control over the functionalization process, enhancing the performance of bioconjugates in various applications.

Research Insights and Future Directions

Recent research emphasizes the importance of (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid in advancing peptide chemistry and drug discovery. As methodologies improve and new applications are explored, this compound is expected to play a critical role in:

- Synthetic Biology : Leveraging its properties for constructing complex biomolecules.

- Personalized Medicine : Developing tailored therapeutic peptides based on individual patient profiles.

Mechanism of Action

The mechanism of action of (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid involves its role as a protected amino acid in peptide synthesis. The Fmoc and Alloc groups protect the amino functions during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, these protective groups are removed under specific conditions, revealing the free amino groups for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Compositional Differences

The following table summarizes critical differences between the target compound and related analogs:

Functional Implications

a) Backbone Length and Amino Group Positioning

- The 2,3-diaminobutyric acid backbone (4-carbon) provides greater conformational flexibility compared to 2,3-diaminopropionic acid (3-carbon, ), which may influence peptide secondary structures.

- 2,4-diaminobutyric acid () positions amino groups farther apart (C2 and C4), altering side-chain interactions in peptide design.

b) Stereochemical Impact

c) Protection Group Compatibility

- All analogs use Fmoc/Alloc protection , enabling orthogonal deprotection strategies. However, steric hindrance from the 2S,3R configuration may slow reaction kinetics compared to less hindered isomers.

Biological Activity

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid, commonly referred to as Fmoc-SS-Dab(3-Aloc)-OH, is a derivative of 2,3-diaminobutyric acid (Dab) that has garnered attention in peptide synthesis and biological research. Its unique structure, featuring protective groups such as fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc), enhances its utility in various biochemical applications.

The compound has a molecular formula of C23H24N2O6 and a molar mass of approximately 424.45 g/mol. It is characterized by the presence of two amino groups, which are crucial for its biological activity and interactions with other biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O6 |

| Molar Mass | 424.45 g/mol |

| CAS Number | 1272754-91-2 |

Peptide Synthesis

Fmoc-SS-Dab(3-Aloc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides. The Alloc group can be selectively removed using palladium catalysts, making this compound advantageous for synthesizing peptides with specific modifications .

Immunological Applications

Peptides synthesized using Fmoc-SS-Dab(3-Aloc)-OH have been explored for their roles in immunology. They can serve as vaccine candidates or immunogenic peptides due to their ability to elicit immune responses. The structural modifications provided by the Fmoc and Alloc groups enhance stability and delivery, making them suitable for therapeutic applications .

Case Studies

-

Peptide-Based Vaccine Development :

A study demonstrated the use of Fmoc-SS-Dab(3-Aloc)-OH in synthesizing a peptide-based vaccine candidate against Group A Streptococcus. The vaccine candidate showed promising immunogenicity and could potentially provide a novel approach to combat this pathogen . -

Antimicrobial Peptide Synthesis :

Another study focused on synthesizing antimicrobial lipopeptides using similar strategies involving Alloc and Fmoc protecting groups. These lipopeptides exhibited significant antibacterial activity against resistant strains, highlighting the potential of such compounds in addressing antibiotic resistance .

Q & A

Q. What are the key considerations for synthesizing (2S,3R)-N²-Fmoc-N³-allyloxycarbonyl-2,3-diaminobutyric acid, and how does its stereochemistry influence reaction outcomes?

Methodological Answer:

- Synthetic Strategy : Use orthogonal protecting groups (Fmoc for N² and allyloxycarbonyl for N³) to enable sequential deprotection. This avoids unintended side reactions during peptide elongation. For example, Fmoc removal typically requires basic conditions (e.g., 20% piperidine in DMF), while allyloxycarbonyl cleavage requires palladium-catalyzed deprotection .

- Stereochemical Control : The (2S,3R) configuration requires chiral auxiliaries or asymmetric catalysis during precursor synthesis. Monitor stereochemical integrity via chiral HPLC or NOESY NMR to detect epimerization during coupling steps .

- Purification : Silica gel chromatography (eluent: EtOAc/hexane gradients) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures purity >95% .

Q. What handling precautions are critical for this compound given limited toxicity data?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or handling powders to minimize inhalation .

- Storage : Store at –20°C in moisture-resistant containers (e.g., sealed vials with desiccant) to prevent hydrolysis of the allyloxycarbonyl group. Avoid prolonged exposure to light .

- Waste Disposal : Treat as hazardous organic waste. Incinerate or dispose via certified chemical waste services due to potential unknown ecotoxicological effects .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data during structural characterization of intermediates?

Methodological Answer:

- Step 1 : Assign proton environments using 2D NMR (HSQC, HMBC). For example, the Fmoc aromatic protons (δ 7.3–7.8 ppm) and allyloxycarbonyl CH₂ groups (δ 4.5–5.2 ppm) should show distinct splitting patterns .

- Step 2 : Compare experimental shifts with computational predictions (DFT or machine learning-based tools like ChemDelta). Discrepancies >0.2 ppm may indicate impurities or stereochemical deviations .

- Step 3 : Validate via mass spectrometry (HRMS-ESI) to confirm molecular ion peaks. For example, the molecular ion [M+H]⁺ for C₂₄H₂₅N₂O₆ should be m/z 437.1709 .

Q. What are the challenges in optimizing orthogonal deprotection of Fmoc and allyloxycarbonyl groups?

Methodological Answer:

- Fmoc Removal : Standard piperidine treatment (20% in DMF, 10–30 min) may partially cleave allyloxycarbonyl if traces of nucleophilic catalysts (e.g., DMAP) remain. Pre-rinse resins with DMF to eliminate residual catalysts .

- Allyloxycarbonyl Cleavage : Use Pd(0)/PhSiH₃ in anhydrous THF under inert atmosphere. Monitor reaction via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane 1:1). Incomplete deprotection may require iterative cycles or elevated temperatures (40°C) .

- Orthogonality Validation : Perform MALDI-TOF MS after each deprotection step to confirm selective group removal without backbone degradation .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

- pH Stability : Conduct accelerated stability studies (pH 3–10 buffers, 37°C). The allyloxycarbonyl group hydrolyzes rapidly at pH >8 (t₁/₂ < 1 hr), while Fmoc remains stable. Use neutral buffers (pH 7.4 PBS) for biological assays .

- Solvent Compatibility : Avoid DMSO >10% (causes Fmoc cleavage via β-elimination). Optimal solubility is achieved in DMF or dichloromethane (DCM) with 1% acetic acid .

Data Contradictions and Mitigation

Q. How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

- Tiered Testing :

- Precautionary Principle : Assume high persistence and bioaccumulation potential until data is available. Limit environmental release via closed-system workflows .

Experimental Design Considerations

Q. What analytical methods are optimal for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (10–90% acetonitrile/0.1% TFA over 30 min). Detect impurities at 265 nm (Fmoc absorbance) .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 437 → 179 for the parent ion) to identify hydrolyzed byproducts (e.g., free diaminobutyric acid) .

- Limits of Quantification (LOQ) : Achieve LOQ <0.1% using calibration curves with spiked standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.